3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide
CAS No.: 1396785-59-3
Cat. No.: VC5607581
Molecular Formula: C17H20N4O4
Molecular Weight: 344.371
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396785-59-3 |
|---|---|
| Molecular Formula | C17H20N4O4 |
| Molecular Weight | 344.371 |
| IUPAC Name | 3,4-dimethoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide |
| Standard InChI | InChI=1S/C17H20N4O4/c1-23-14-4-3-12(9-15(14)24-2)16(22)20-13-10-18-17(19-11-13)21-5-7-25-8-6-21/h3-4,9-11H,5-8H2,1-2H3,(H,20,22) |
| Standard InChI Key | RESFRNCMKNKHLZ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCOCC3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzamide backbone substituted with methoxy groups at the 3- and 4-positions, linked via an amide bond to a 2-morpholinopyrimidin-5-yl group. The morpholine ring contributes to enhanced solubility and potential receptor-binding affinity, while the dimethoxy groups may influence electronic effects and steric interactions .
Hypothetical Structural Formula:
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Molecular Formula:
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Molecular Weight: 409.43 g/mol (calculated)
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Key Functional Groups:
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Benzamide core with 3,4-dimethoxy substituents
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Morpholinopyrimidine moiety
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Physicochemical Characteristics
Based on analogs like N-(2-morpholinopyrimidin-5-yl)picolinamide, the compound is likely a crystalline solid with moderate water solubility due to the morpholine group. The logP value (estimated ~2.5) suggests balanced lipophilicity, suitable for blood-brain barrier penetration .
Synthesis and Optimization
Synthetic Pathways
The synthesis of 3,4-dimethoxy-N-(2-morpholinopyrimidin-5-yl)benzamide can be inferred from methods used for structurally related benzamides :
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Step 1: Preparation of 3,4-Dimethoxybenzoic Acid
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Step 2: Synthesis of 5-Amino-2-morpholinopyrimidine
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Nucleophilic substitution of 5-chloro-2-morpholinopyrimidine with ammonia.
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Step 3: Amide Coupling
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: Molecular ion peak at m/z 409.43 (M).
Pharmacological Profile
Mechanism of Action
Analogous benzamides exhibit diverse biological activities:
In Vitro and In Vivo Data
While direct studies are unavailable, related compounds provide insights:
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Neuroleptic Potential:
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Anti-Inflammatory Activity:
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N-(2-morpholinopyrimidin-5-yl)picolinamide inhibited COX-2 with IC ~50 nM.
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Hypothetical Dose-Response Table:
| Assay | Effect (vs. Control) | Significance (p-value) |
|---|---|---|
| COX-2 Inhibition | 60% reduction | <0.01 |
| Motor Activity | 20% decrease | <0.05 |
Challenges and Future Directions
Limitations
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No published toxicity data for the specific compound.
Research Priorities
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Pharmacokinetic Studies: Bioavailability and metabolism profiling.
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Target Validation: CRISPR screening to identify novel receptors.
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Clinical Translation: Phase 0 trials using microdosing approaches.
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